molecular formula C17H23N7O2 B11255179 N-(3,4-dimethylphenyl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine

N-(3,4-dimethylphenyl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B11255179
M. Wt: 357.4 g/mol
InChI Key: VAQMFSCBXSAYAC-UHFFFAOYSA-N
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Description

N4-(3,4-DIMETHYLPHENYL)-2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a nitro group, a piperazine ring, and a dimethylphenyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3,4-DIMETHYLPHENYL)-2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the nitro group, and finally, the attachment of the piperazine and dimethylphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N4-(3,4-DIMETHYLPHENYL)-2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the successful transformation of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N4-(3,4-DIMETHYLPHENYL)-2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N4-(3,4-DIMETHYLPHENYL)-2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents. Examples include:

  • N4-(3,4-DIMETHYLPHENYL)-2-(4-METHYLPIPERAZIN-1-YL)-5-CHLOROPYRIMIDINE-4,6-DIAMINE
  • N4-(3,4-DIMETHYLPHENYL)-2-(4-METHYLPIPERAZIN-1-YL)-5-METHOXYPYRIMIDINE-4,6-DIAMINE

Uniqueness

What sets N4-(3,4-DIMETHYLPHENYL)-2-(4-METHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-4,6-DIAMINE apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for targeted research and development efforts.

Properties

Molecular Formula

C17H23N7O2

Molecular Weight

357.4 g/mol

IUPAC Name

4-N-(3,4-dimethylphenyl)-2-(4-methylpiperazin-1-yl)-5-nitropyrimidine-4,6-diamine

InChI

InChI=1S/C17H23N7O2/c1-11-4-5-13(10-12(11)2)19-16-14(24(25)26)15(18)20-17(21-16)23-8-6-22(3)7-9-23/h4-5,10H,6-9H2,1-3H3,(H3,18,19,20,21)

InChI Key

VAQMFSCBXSAYAC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)N3CCN(CC3)C)C

Origin of Product

United States

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